molecular formula C17H26N2O4S B5158011 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide

1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide

Cat. No. B5158011
M. Wt: 354.5 g/mol
InChI Key: IHJSEDVRILLZMW-UHFFFAOYSA-N
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Description

1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. It was first synthesized in the 1990s as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been extensively studied for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide acts as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in regulating various neurotransmitter systems in the brain. By blocking this receptor, 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide can modulate the activity of these systems, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include changes in neurotransmitter release, alterations in gene expression, and modulation of signaling pathways involved in cell survival and apoptosis. In terms of physiological effects, 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide has been shown to affect blood pressure, heart rate, and body temperature, among other parameters.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide in lab experiments is its selectivity for the 5-HT2A receptor, which allows for more precise manipulation of this system. However, one limitation is that its effects may vary depending on the specific experimental conditions and animal models used.

Future Directions

There are several potential future directions for research on 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide. One area of interest is its potential as a treatment for substance abuse, particularly in the context of opioid addiction. Another area of interest is its effects on neuroplasticity and neuronal regeneration, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its effects on mood, cognition, and behavior, and to identify potential biomarkers for predicting treatment response.

Synthesis Methods

The synthesis of 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide involves several steps, starting with the reaction of 2-methoxy-4,5-dimethylphenylsulfonyl chloride with N,N-dimethyl-4-piperidone to form the intermediate 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinone. This intermediate is then treated with lithium aluminum hydride to reduce the sulfonyl group, followed by reaction with dimethylamine to form the final product, 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide.

Scientific Research Applications

1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, depression, anxiety disorders, and substance abuse. It has also been studied for its effects on cognition and memory, as well as its potential as a neuroprotective agent.

properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-12-10-15(23-5)16(11-13(12)2)24(21,22)19-8-6-14(7-9-19)17(20)18(3)4/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJSEDVRILLZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide

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